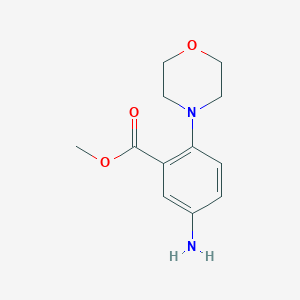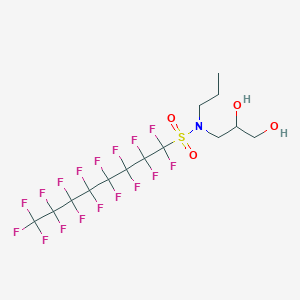
3-クロロ-2-フルオロ-5-(トリフルオロメチル)フェニルアセトニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile (CFTPAN) is a versatile chemical compound that is widely used in the laboratory for a variety of applications. It is a chlorinated fluoroalkylphenylacetonitrile that has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a starting material for the synthesis of other compounds. CFTPAN is also used in the production of pharmaceuticals, agrochemicals, and other products.
科学的研究の応用
私は、「3-クロロ-2-フルオロ-5-(トリフルオロメチル)フェニルアセトニトリル」の科学研究への応用について調査しましたが、残念ながら、6つまたは8つの独自の応用に関する具体的な詳細は、検索結果では容易に見つかりませんでした。 しかし、トリフルオロメチル置換ピリジンなどの類似の構造を持つ化合物は、より高い殺菌活性を示すことが見出されており、様々な農薬の合成に使用されています .
作用機序
Target of Action
It is known that this compound is a fluorinated building block and participates in the synthesis of other complex molecules .
Mode of Action
It is known to participate in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine .
Biochemical Pathways
It is known to be involved in the synthesis of other complex molecules .
生化学分析
Biochemical Properties
3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to participate in halogenation reactions, where it can act as a substrate for halogenase enzymes. These enzymes facilitate the incorporation of halogen atoms into organic molecules, which can significantly alter their biochemical properties. Additionally, 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile can interact with cytochrome P450 enzymes, leading to oxidative metabolism and the formation of reactive intermediates .
Cellular Effects
The effects of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating the activity of key signaling molecules, it can affect gene expression and cellular metabolism. Studies have demonstrated that 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile can induce apoptosis in certain cancer cell lines, highlighting its potential as a therapeutic agent .
Molecular Mechanism
At the molecular level, 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions. For instance, this compound has been found to inhibit the activity of certain proteases, thereby affecting protein degradation pathways. Additionally, 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile can modulate gene expression by interacting with transcription factors and altering their binding affinity to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile can change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light. Studies have shown that it can undergo degradation under certain conditions, leading to the formation of by-products that may have different biochemical properties. Long-term exposure to 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile has been associated with alterations in cellular function, including changes in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and anti-cancer activities. At high doses, it may induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing adverse effects .
Metabolic Pathways
3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and dehalogenated metabolites. These metabolic transformations can affect the compound’s bioavailability and activity. Additionally, 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile can influence metabolic flux by altering the levels of key metabolites in pathways such as glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
The transport and distribution of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile within tissues can vary, with higher concentrations observed in organs such as the liver and kidneys .
Subcellular Localization
The subcellular localization of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications. The localization of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile can affect its interactions with biomolecules and its overall biochemical activity .
特性
IUPAC Name |
2-[3-chloro-2-fluoro-5-(trifluoromethyl)phenyl]acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF4N/c10-7-4-6(9(12,13)14)3-5(1-2-15)8(7)11/h3-4H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHAOUHLFDSYEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CC#N)F)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF4N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378703 |
Source


|
| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261763-15-9 |
Source


|
| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-difluoro-N-[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B1350478.png)
![Methyl 3-[5-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-furyl]-2-thiophenecarboxylate](/img/structure/B1350480.png)
![N'-[5-(4-Chlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B1350499.png)





![Methyl 2-{[2-(2,4-dichlorophenyl)-2-(methoxyimino)ethyl]sulfanyl}benzenecarboxylate](/img/structure/B1350533.png)




